molecular formula C8H11NO3 B1438621 Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate CAS No. 773871-57-1

Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1438621
CAS RN: 773871-57-1
M. Wt: 169.18 g/mol
InChI Key: CHKXRNGKOVCHRI-UHFFFAOYSA-N
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Description

“Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate” likely contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound pyridine and benzene . The molecule also contains a carboxylate ester functional group, which is often found in a wide variety of compounds including biologically active molecules .


Molecular Structure Analysis

The molecular structure would be based on the pyrrole ring, with a methyl group and a hydroxymethyl group attached to one carbon, and a methyl ester attached to an adjacent carbon . The exact structure would need to be confirmed with spectroscopic methods such as NMR .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrole ring and the ester group. Pyrroles are known to undergo electrophilic substitution reactions, while esters can participate in a variety of reactions including hydrolysis, reduction, and the Claisen condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ester group would likely make it more soluble in polar solvents .

Scientific Research Applications

Supramolecular Structures and Crystal Engineering Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate has been used in the development of novel supramolecular structures. Yin and Li (2006) showed that pyrrole-2-carboxylates can form hexagonal and grid supramolecular structures, which are significant in crystal engineering (Yin & Li, 2006).

Catalytic Synthesis and Chemical Reactions The compound serves as a precursor in catalytic synthesis. Galenko et al. (2015) demonstrated its use in a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates via a FeCl2/Et3N binary catalytic system (Galenko et al., 2015).

Synthesis of Heterocyclic Compounds Krutošíková et al. (2001) utilized it in the synthesis of various heterocyclic compounds, highlighting its versatility in organic synthesis (Krutošíková et al., 2001).

Enaminone-Based Synthesis Grošelj et al. (2013) explored its application in synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, again demonstrating its utility in the creation of novel organic compounds (Grošelj et al., 2013).

Microwave Irradiation in Chemical Synthesis The compound's reaction under microwave irradiation was studied by Krutošíková et al. (2000), highlighting the influence of this method on reaction efficiency and yield (Krutošíková et al., 2000).

Photoreactive Properties Sugiyama et al. (1982) investigated its photoreactive properties, examining how UV irradiation affects its chemical behavior in different atmospheres (Sugiyama et al., 1982).

Future Directions

The study of pyrrole-containing compounds is a rich field with potential applications in medicinal chemistry and materials science. This particular compound could be of interest for further study, given the reactivity of its functional groups and the potential for biological activity .

properties

IUPAC Name

methyl 4-(hydroxymethyl)-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-9-4-6(5-10)3-7(9)8(11)12-2/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKXRNGKOVCHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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